molecular formula C14H11BrCl2O2S B070401 4-(2,6-Dichlorobenzylsulphonyl)benzylbromide CAS No. 175202-80-9

4-(2,6-Dichlorobenzylsulphonyl)benzylbromide

Cat. No. B070401
CAS RN: 175202-80-9
M. Wt: 394.1 g/mol
InChI Key: SDEBGKLYRKDTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dichlorobenzylsulphonyl)benzylbromide, commonly known as DBB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DBB is a white crystalline solid that is soluble in organic solvents. It is commonly used in laboratory experiments as a reagent for the synthesis of various compounds.

Mechanism of Action

DBB works by inhibiting the activity of enzymes that play a role in various biological processes. For example, DBB can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various effects on cognitive function.
Biochemical and Physiological Effects:
DBB has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus. DBB has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

DBB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, DBB does have some limitations. It can be toxic to cells at high concentrations, and it may not be suitable for use in experiments involving live animals.

Future Directions

There are several future directions for research on DBB. One area of interest is the development of new inhibitors of acetylcholinesterase and other enzymes using DBB as a starting material. Another area of interest is the development of new anticancer and antiviral agents using DBB as a building block. Additionally, further research is needed to determine the full range of biochemical and physiological effects of DBB, as well as its potential applications in various fields of science.

Synthesis Methods

DBB can be synthesized using a variety of methods, including the reaction of 4-(2,6-dichlorobenzylsulphonyl)benzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.

Scientific Research Applications

DBB has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of various compounds, including inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBB has also been used in the synthesis of anticancer agents and antiviral compounds.

properties

CAS RN

175202-80-9

Product Name

4-(2,6-Dichlorobenzylsulphonyl)benzylbromide

Molecular Formula

C14H11BrCl2O2S

Molecular Weight

394.1 g/mol

IUPAC Name

2-[[4-(bromomethyl)phenyl]sulfonylmethyl]-1,3-dichlorobenzene

InChI

InChI=1S/C14H11BrCl2O2S/c15-8-10-4-6-11(7-5-10)20(18,19)9-12-13(16)2-1-3-14(12)17/h1-7H,8-9H2

InChI Key

SDEBGKLYRKDTFV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)CBr)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)CBr)Cl

Origin of Product

United States

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